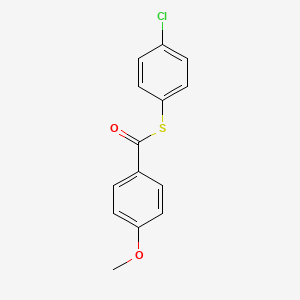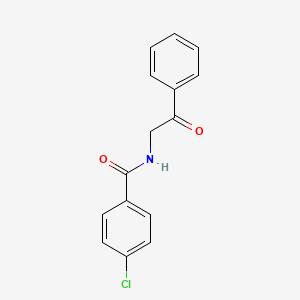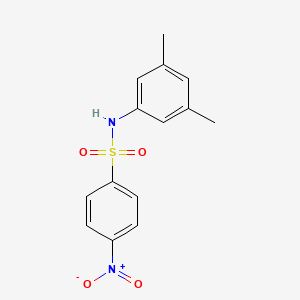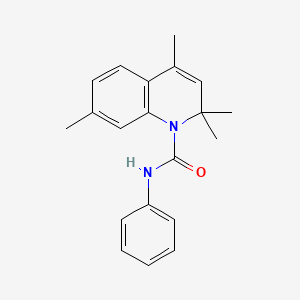
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate, also known as CMCT, is a chemical compound that is widely used in scientific research. It is a thiol-specific reagent that is used to modify cysteine residues in proteins and peptides. CMCT is a highly reactive compound that can form covalent bonds with cysteine residues, leading to changes in protein structure and function.
Scientific Research Applications
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is widely used in scientific research as a thiol-specific reagent. It is used to modify cysteine residues in proteins and peptides, which can provide valuable insights into protein structure and function. This compound is also used to study the role of cysteine residues in protein-protein interactions and enzyme catalysis. Additionally, this compound can be used to label cysteine residues in proteins for detection and purification purposes.
Mechanism of Action
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate reacts with cysteine residues in proteins and peptides through a nucleophilic attack mechanism. The thiol group of the cysteine residue attacks the isothiocyanate group of this compound, leading to the formation of a covalent bond between the two molecules. This covalent bond can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound can have a range of biochemical and physiological effects depending on the specific protein or peptide it is used to modify. In general, this compound can lead to changes in protein structure and function, which can impact cellular processes such as enzyme catalysis and protein-protein interactions. This compound can also be used to label cysteine residues in proteins for detection and purification purposes.
Advantages and Limitations for Lab Experiments
One of the main advantages of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is its high reactivity with cysteine residues, which allows for efficient modification of proteins and peptides. Additionally, this compound can be used to selectively modify cysteine residues in the presence of other amino acids, which can be useful in complex protein mixtures. However, one limitation of this compound is its potential to modify other thiol-containing molecules in the cell, which can lead to off-target effects.
Future Directions
There are several future directions for the use of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate in scientific research. One area of interest is the development of new methods for selective cysteine modification using this compound. Another area of interest is the use of this compound in the study of protein-protein interactions and enzyme catalysis. Additionally, this compound can be used in the development of new protein-based therapeutics that rely on cysteine modification for activity.
Synthesis Methods
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl isothiocyanate with 4-methoxyphenol in the presence of a base. The resulting intermediate is then reacted with thioacetic acid to form this compound. The purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
S-(4-chlorophenyl) 4-methoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNMIQGMWGOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)

![ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)

![4-{2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5766445.png)

![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)

